3-Hydroxy-4-phenylbutanoic acid

Descripción

BenchChem offers high-quality 3-Hydroxy-4-phenylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-4-phenylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

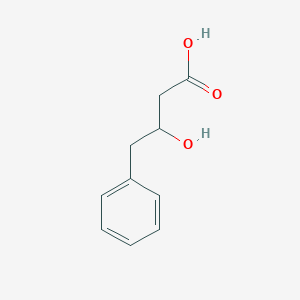

Structure

3D Structure

Propiedades

IUPAC Name |

3-hydroxy-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQHWMVTGZBGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Landscape of Hydroxybutanoic Acids and Phenyl Substituted Carboxylic Acids

3-Hydroxy-4-phenylbutanoic acid holds a distinct position at the intersection of two significant families of organic compounds: hydroxybutanoic acids and phenyl-substituted carboxylic acids. Its structural backbone is butanoic acid, a four-carbon carboxylic acid. The presence of a hydroxyl (-OH) group classifies it as a hydroxybutanoic acid, a group of compounds that includes biologically significant molecules like 4-hydroxybutanoic acid (gamma-hydroxybutyric acid or GHB), a naturally occurring neurotransmitter. solubilityofthings.comwikipedia.org

The key feature that distinguishes this compound is the phenyl group (a C₆H₅ ring) attached to the butanoic acid chain. This places it within the broad category of phenyl-substituted carboxylic acids. This class of compounds is extensively studied in medicinal chemistry and materials science. The introduction of a phenyl ring can significantly influence a molecule's properties, including its reactivity, and interactions with biological systems. 3-Hydroxy-4-phenylbutanoic acid is specifically a derivative of phenylpropanoic acids, which are characterized by a benzene ring linked to a three-carbon acid chain.

Historical Trajectories and Milestones in Academic Investigation of the Compound

The investigation of compounds structurally related to 3-hydroxy-4-phenylbutanoic acid has roots in classic organic synthesis. Early synthetic methodologies for similar structures, such as β-phenyl-γ-butyrolactones, involved reactions like the Reformatsky reaction and malonate cyclization. For instance, styrene oxide could be treated with diethyl malonate to produce α-carboethoxy-γ-lactones, which upon hydrolysis, yield derivatives of 4-hydroxy-3-phenylbutanoic acid. smolecule.com These foundational methods provided pathways for accessing the core structure of such phenyl-substituted hydroxy acids and were instrumental in the synthesis of related γ-amino acids. smolecule.com More recent interest has been noted in its role in xenobiotic metabolism, with its biotransformation pathway being elucidated in 2022. smolecule.com

Stereochemical Considerations and the Significance of Chiral Centers in Research

A critical aspect of 3-Hydroxy-4-phenylbutanoic acid's chemistry is its stereochemistry. The molecule contains a single chiral center at the third carbon atom (C3), the carbon bearing the hydroxyl group. smolecule.com This asymmetry gives rise to two distinct, non-superimposable mirror-image forms known as enantiomers: (R)-3-hydroxy-4-phenylbutanoic acid and (S)-3-hydroxy-4-phenylbutanoic acid. nih.govsmolecule.com

The spatial arrangement of the four different groups (a hydrogen atom, a hydroxyl group, a benzyl (B1604629) group, and a carboxymethyl group) around this chiral center determines the absolute configuration (R or S) according to the Cahn-Ingold-Prelog priority rules. smolecule.com The specific stereoisomer is crucial as it dictates the molecule's interaction with other chiral molecules, particularly in biological systems where enzymes and receptors are stereospecific. The chirality of hydroxybutanoic acids is known to be a determining factor in their biological activity and applications. cymitquimica.com The synthesis of enantiomerically pure forms of this compound is a significant objective in research, often employing chemo-enzymatic methods, such as those using lipases, to achieve high selectivity. smolecule.com

| Stereoisomer | CAS Number |

| (R)-3-Hydroxy-4-phenylbutanoic acid | 153525-03-2 nih.gov |

| (S)-3-Hydroxy-4-phenylbutanoic acid | Not available |

Overview of Research Paradigms and Theoretical Frameworks Applied to the Compound

Chemo-Enzymatic and Biocatalytic Strategies for Stereoselective Production

Chemo-enzymatic and biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis for producing enantiomerically pure 3-Hydroxy-4-phenylbutanoic acid. These strategies leverage the inherent specificity of enzymes to catalyze key stereoselective transformations.

Enzyme-Catalyzed Reduction of Precursors (e.g., α-Keto Acids, Butyryl-CoA)

The enzyme-catalyzed reduction of α-keto acid precursors is a key strategy for the asymmetric synthesis of 3-Hydroxy-4-phenylbutanoic acid derivatives. Carbonyl reductases (CRs) are particularly effective in this role, demonstrating the ability to reduce ethyl 2-oxo-4-phenylbutyrate (OPBE) to ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), an essential intermediate for angiotensin-converting enzyme (ACE) inhibitors. nih.gov To address the challenge of cofactor regeneration, which is crucial for the continuous activity of these enzymes, researchers have developed in-situ coenzyme regeneration systems. nih.gov One such system involves coupling a carbonyl reductase with glucose dehydrogenase (GDH), which facilitates the regeneration of NADPH. nih.gov

Furthermore, the biosynthesis of 3-Hydroxy-4-phenylbutanoic acid can be achieved through the use of butyryl-CoA as a precursor. biosynth.com For instance, Streptomyces coelicolor can synthesize this compound in a two-step process that begins with the formation of butyryl coenzyme A from acetone (B3395972) and acetoacetate. biosynth.com This is followed by the conversion of butyryl coenzyme A to the final product. biosynth.com

Human carbonyl reductase 1 (hCBR1) has also been shown to efficiently reduce glutathionylated aldehydes, which are derived from lipid peroxidation. nih.gov The presence of a glutathionyl moiety is a critical requirement for the NADPH-dependent reduction by hCBR1. nih.gov

Microbial Biotransformation and Whole-Cell Systems for Enantiomeric Enrichment

Microbial biotransformation using whole-cell systems is a powerful approach for the enantiomeric enrichment of 3-Hydroxy-4-phenylbutanoic acid. Engineered recombinant strains of E. coli have been successfully employed for the production of (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE). nih.gov These systems often utilize a bi-enzyme coupled system, such as carbonyl reductase (CpCR) and glucose dehydrogenase (GDH), to achieve high conversion rates and enantiomeric excess. nih.gov

For example, a recombinant E. coli strain where CpCR is fused to the C-terminus of GDH has demonstrated high catalytic activity, achieving a 98.3% conversion rate and a 99.9% enantiomeric excess (ee) in the conversion of ethyl 2-oxo-4-phenylbutyrate (OPBE) to (R)-HPBE. nih.gov High-density fermentation of these whole-cell catalysts can significantly increase enzyme yield and volumetric activity. nih.gov The implementation of a substrate feeding strategy during fermentation can overcome substrate inhibition and allow for the efficient conversion of high concentrations of the precursor. nih.gov

The use of microbial systems extends to the degradation of related aromatic compounds. Pseudomonas putida U, for instance, can utilize 4-hydroxyphenylacetic acid as a sole carbon source, involving a 4-hydroxyphenylacetic acid-3-hydroxylase in its metabolic pathway. oup.com Fungi like Nocardia and Septomyxa affinis have been shown to perform biotransformations on related steroid structures, demonstrating the diverse catalytic capabilities of microorganisms. nih.gov

Lipase-Catalyzed Reactions and Kinetic Resolution Techniques

Lipase-catalyzed reactions, particularly kinetic resolution, are widely used to obtain enantiomerically pure forms of 3-Hydroxy-4-phenylbutanoic acid and its derivatives. nih.govnih.gov This technique relies on the differential reaction rates of a racemic mixture with an enzyme, allowing for the separation of enantiomers. nih.gov Both hydrolysis of esters and transesterification are common strategies. nih.govmasterorganicchemistry.com

Novozyme 435, a commercially available immobilized lipase (B570770) B from Candida antarctica (CALB), has shown effectiveness in resolving certain butyrate (B1204436) esters, displaying a preference for longer-chain esters. nih.gov The enantiomeric ratio (E value), a measure of the enzyme's selectivity, is a critical parameter in these resolutions, with a value of 15 or higher being considered practical for separation. nih.gov CALB has been successfully used for the kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles, yielding (R)-acetoxymethyl derivatives with up to 99% ee and (S)-hydroxymethyl derivatives with up to 78% ee. nih.gov

Transesterification, the conversion of one ester to another, can be catalyzed by lipases in organic solvents. nih.govmasterorganicchemistry.com This has been demonstrated for the resolution of aromatic Morita-Baylis-Hillman adducts using acyl anhydrides in solvents like THF or 2-MeTHF. nih.gov The choice of solvent and acylating agent can significantly influence the efficiency and selectivity of the resolution. nih.gov

Investigation of Enzyme Specificity and Efficiency for Chiral Synthesis

The specificity and efficiency of enzymes are paramount for successful chiral synthesis. Lipase specificity is influenced by the enzyme's molecular properties, the substrate's structure, and the factors affecting enzyme-substrate binding. nih.gov Lipases can exhibit substrate specificity (differentiating between tri-, di-, and monoglycerides), positional specificity (acting on primary or secondary esters), fatty acid specificity, and stereospecificity. nih.gov For instance, lipases from Geotrichum candidum show a preference for fatty acids with cis-9-unsaturation. nih.gov

Structure-guided rational design has been employed to improve the catalytic performance of carbonyl reductases. researchgate.net By identifying key amino acid residues in the catalytic pocket through computational approaches and performing site-directed mutagenesis, researchers have created variants of Gluconobacter oxydans carbonyl reductase (GoCR) with significantly increased catalytic efficiency and stereoselectivity for the production of (R)-HPBE. researchgate.net Some variants exhibited a 9.8- to 37.0-fold increase in catalytic efficiency (kcat/Km) and improved stereoselectivity from 43.0% ee to over 99% ee. researchgate.net

The efficiency of lipase-catalyzed reactions is also dependent on the substrate. While lipases can hydrolyze a range of esters, their activity can be low or non-existent towards polyesters with side chains, such as poly(3-hydroxybutyrate). psu.edu The development of specific substrates, like the ester formed between palmitic acid and 4-propyl-8-methyl-7-hydroxycoumarin (P-PMHC), has enabled highly selective assays for enzymes like lysosomal acid lipase. nih.gov

Contemporary Chemical Synthesis Routes and Methodological Innovations

Alongside biocatalytic methods, contemporary chemical synthesis provides robust and versatile routes to 3-Hydroxy-4-phenylbutanoic acid and its analogs, often employing asymmetric strategies to control stereochemistry.

Asymmetric Synthesis Approaches and Chiral Auxiliaries

Asymmetric synthesis is a cornerstone of modern organic chemistry for obtaining enantiomerically pure compounds. sigmaaldrich.com One powerful strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily attached to a substrate to direct the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org After the desired transformation, the auxiliary can be removed and often recycled. sigmaaldrich.com

A notable example is the use of Evans oxazolidinone auxiliaries. nih.gov The aldol (B89426) addition of an (R)-acetyloxazolidinone with 3-phenylpropanal (B7769412) can produce diastereomers that are separable by column chromatography. nih.gov Subsequent removal of the chiral auxiliary yields optically pure (3S)-hydroxy-5-phenylpentanoic acid. nih.gov Pseudoephedrine is another effective chiral auxiliary. nih.gov Alkylation of pseudoephedrine propionamide (B166681) with 1-iodo-2-methylpropane, followed by further transformations, can lead to the synthesis of various diastereomers of related hydroxy acids. nih.gov

Asymmetric hydrogenation is another key technique. internationaljournalssrg.org The use of a Ru-BINAP complex catalyst for the asymmetric hydrogenation of methyl 4-phenyl-2-chloro-3-oxobutyrate is a crucial step in synthesizing a core component of protease inhibitors. internationaljournalssrg.org Similarly, asymmetric transfer hydrogenation (ATH) using ruthenium catalysts has been applied to the synthesis of enantioenriched anti-α-hydroxy-β-amino acid derivatives from racemic α-keto esters. unc.edunih.govresearchgate.net

Table 1: Research Findings on Chemo-Enzymatic and Biocatalytic Synthesis

| Enzyme/System | Precursor | Product | Key Finding |

|---|---|---|---|

| Carbonyl Reductase (CpCR) & Glucose Dehydrogenase (GDH) | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE) | Bi-enzyme coupled system in E. coli achieved 98.3% conversion and 99.9% ee. nih.gov |

| Streptomyces coelicolor | Acetone, Acetoacetate | 3-Hydroxy-4-phenylbutanoic acid | Biosynthesis occurs via a butyryl-CoA intermediate. biosynth.com |

| Novozyme 435 (CALB) | Racemic butyrate esters | Enantiomerically enriched esters and alcohols | Effective for kinetic resolution, showing preference for longer-chain esters. nih.gov |

| Gluconobacter oxydans Carbonyl Reductase (GoCR) variants | Ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE) | (R)-HPBE | Structure-guided mutagenesis increased catalytic efficiency up to 37-fold and improved stereoselectivity to >99% ee. researchgate.net |

Table 2: Research Findings on Chemical Synthesis Routes

| Method | Chiral Source/Catalyst | Precursor | Key Finding |

|---|---|---|---|

| Asymmetric Aldol Addition | (R)-acetyloxazolidinone (Evans auxiliary) | 3-Phenylpropanal | Diastereoselective synthesis of (3S)-hydroxy-5-phenylpentanoic acid. nih.gov |

| Asymmetric Hydrogenation | Ru-BINAP complex | Methyl 4-phenyl-2-chloro-3-oxobutyrate | High optical purity achieved in the synthesis of a protease inhibitor core. internationaljournalssrg.org |

| Asymmetric Transfer Hydrogenation | Ruthenium catalyst | Racemic α-keto esters | Enantioconvergent reduction provides anti-α-hydroxy-β-amino acid derivatives with high diastereo- and enantioselectivity. unc.edu |

| Asymmetric Alkylation | Pseudoephedrine auxiliary | 1-Iodo-2-methylpropane | Stereoselective synthesis of key intermediates for diastereomers of hydroxy acids. nih.gov |

Grignard Reactions and Related Organometallic Methodologies

Grignard reactions and other organometallic approaches provide a fundamental method for constructing the carbon skeleton of 3-hydroxy-4-phenylbutanoic acid. A notable pathway begins with the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide, with an epoxide. google.com

A specific synthesis involves the reaction of phenylmagnesium bromide with 2,3-epoxypropyl chloride. google.comnih.gov This reaction opens the epoxide ring, forming a new carbon-carbon bond and establishing the required phenyl and hydroxyl groups on adjacent carbons. The product of this step is 2-hydroxy-3-phenylpropyl chloride. google.com While Grignard reagents like benzyl (B1604629) magnesium chloride have been used in syntheses of related phenylbutyric acids, historical yields have sometimes been low, underscoring the importance of optimizing reaction conditions and excluding moisture. google.com

| Step | Reactants | Reagent | Product | Ref. |

| 1 | Phenylmagnesium bromide, 2,3-Epoxypropyl chloride | Diethyl ether (solvent) | 2-Hydroxy-3-phenylpropyl chloride | google.com |

This organometallic approach is pivotal as it effectively assembles the core structure, which can then be further modified to yield the target carboxylic acid, as detailed in the subsequent section. The use of Grignard reagents reacting with electrophiles like carbon dioxide is a well-established method for creating carboxylic acids, though for this specific target, the epoxide-opening strategy provides a more direct route to the key intermediate. libretexts.org

Nitrile Hydrolysis and Functional Group Interconversions

Following the Grignard-mediated synthesis of the chlorohydrin intermediate (2-hydroxy-3-phenylpropyl chloride), a sequence of functional group interconversions (FGIs) is employed to arrive at 3-hydroxy-4-phenylbutanoic acid. google.comvanderbilt.eduimperial.ac.uk The first major FGI is the conversion of the alkyl chloride to a nitrile.

This is typically achieved by reacting the 2-hydroxy-3-phenylpropyl chloride with an alkali metal cyanide, such as potassium or sodium cyanide, in a suitable solvent system like aqueous ethanol. google.com This nucleophilic substitution reaction replaces the chlorine atom with a cyano group, yielding 3-hydroxy-4-phenylbutyronitrile. google.com

The final and crucial FGI is the hydrolysis of the nitrile group to a carboxylic acid. google.com This transformation can be catalyzed by either acid or base. youtube.comlibretexts.org

Acid-catalyzed hydrolysis : The nitrile can be heated under reflux with an acid, such as ethanolic hydrogen chloride. This process first yields an ester (ethyl-3-hydroxy-4-phenylbutyrate), which is then hydrolyzed to the carboxylic acid. google.com

Base-catalyzed hydrolysis : Alternatively, heating the nitrile with an aqueous alkali solution, like sodium hydroxide (B78521), directly produces the carboxylate salt. libretexts.org Subsequent acidification with a strong acid, such as hydrochloric acid, liberates the final 3-hydroxy-4-phenylbutanoic acid. google.comlibretexts.org

This multi-step sequence is outlined in the table below, continuing from the Grignard reaction product.

| Step | Starting Material | Reagents | Intermediate/Product | M.P. (°C) | Ref. |

| 2 | 2-Hydroxy-3-phenylpropyl chloride | Potassium cyanide, aqueous ethanol | 3-Hydroxy-4-phenylbutyronitrile | - | google.com |

| 3a | 3-Hydroxy-4-phenylbutyronitrile | Ethanolic hydrogen chloride | Ethyl-3-hydroxy-4-phenylbutyrate | - | google.com |

| 3b | Ethyl-3-hydroxy-4-phenylbutyrate | Sodium hydroxide (aq), then HCl (aq) | 3-Hydroxy-4-phenylbutanoic acid | 98 | google.com |

This pathway, combining an organometallic addition with subsequent functional group interconversions, represents a classic and effective strategy for the synthesis of the target molecule.

Catalytic Hydrogenation and Other Reductive Synthesis Pathways

Reductive methodologies, particularly catalytic hydrogenation, offer an alternative route to 3-hydroxy-4-phenylbutanoic acid, often providing high levels of stereocontrol. These pathways typically involve the reduction of a keto-acid precursor, such as 4-phenyl-3-oxobutanoic acid.

The chemo- and enantioselective hydrogenation of keto acids is a well-developed field. For example, ruthenium-based catalysts with chiral ligands like SunPhos have been successfully used for the asymmetric hydrogenation of 2-oxo-4-arylbutanoic acids to produce chiral 2-hydroxy-4-arylbutanoic acids with high enantiomeric excess. researchgate.net A similar strategy could be adapted for the reduction of the ketone at the C-3 position. Another established method involves the hydrogenation of a dioxo ester, ethyl 2,4-dioxo-4-phenylbutyrate, over a heterogeneous platinum catalyst, followed by further transformations to yield the desired hydroxy acid. researchgate.net

Other reductive pathways include biocatalytic methods. Enzymes such as dehydrogenases or reductases can reduce keto-acid substrates with exceptional stereoselectivity. nih.gov For instance, recombinant E. coli cells have been engineered to reduce 2-oxo-4-phenylbutanoic acid (OPBA) to (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA) with excellent yield and enantiomeric purity. nih.gov

The general principle of these reductive pathways is summarized below:

| Precursor | Reaction Type | Catalyst/Reagent | Product | Ref. |

| 4-Phenyl-3-oxobutanoic acid | Catalytic Hydrogenation | Metal catalyst (e.g., Ru, Pt, Pd) with chiral ligands | 3-Hydroxy-4-phenylbutanoic acid | researchgate.net |

| 4-Phenyl-3-oxobutanoic acid | Biocatalytic Reduction | Dehydrogenase/Reductase enzyme | 3-Hydroxy-4-phenylbutanoic acid | nih.gov |

| γ-Aroyl-γ-butyrolactones | Catalytic Hydrogenation | Pd/C | γ-Benzyllactones | google.com |

These reductive methods are powerful for controlling the stereochemistry at the newly formed hydroxyl center, which is often a critical requirement for biologically active molecules.

Diastereoselective Synthesis through Multi-Component Reactions

For the diastereoselective synthesis of molecules containing a hydroxyl group adjacent to a substituted carbon, radical-mediated MCRs have shown significant promise. A relevant example is the trialkylborane-mediated three-component reaction of certain propargyl acetates, aldehydes, and the trialkylborane itself. sci-hub.se This reaction proceeds under mild conditions and assembles a homoallylic alcohol with high anti-diastereoselectivity. sci-hub.se The trialkylborane serves a dual role as both a radical initiator and a source of alkyl radicals that are incorporated into the final product. sci-hub.se

While this specific reaction produces a homoallylic alcohol, the underlying principles can be adapted to target structures like 3-hydroxy-4-phenylbutanoic acid. A hypothetical MCR could involve the reaction of a phenyl-containing component, a three-carbon building block, and a carboxylate precursor to assemble the target molecule with controlled diastereoselectivity. The development of such a reaction would be a significant advancement in the synthesis of this and related compounds. The key advantage of the MCR approach is the ability to construct complex carbon skeletons and control stereochemistry in a convergent and atom-economical fashion.

Exploration of Endogenous Biosynthetic Routes in Prokaryotic and Eukaryotic Systems

Direct evidence for the endogenous biosynthesis of 3-hydroxy-4-phenylbutanoic acid in prokaryotic and eukaryotic systems is not extensively documented in scientific literature. However, its formation can be hypothesized through known biochemical reactions that act on structurally similar molecules. The metabolic pathways of other phenylalkanoic acids, such as phenylacetic acid and 4-phenylbutyrate (B1260699), are well-characterized and suggest plausible routes. nih.govnih.gov

One potential pathway involves the hydroxylation of 3-phenylbutanoic acid. Various microorganisms and eukaryotes possess enzymatic systems, such as cytochrome P450 monooxygenases and other hydroxylases, capable of introducing hydroxyl groups onto aromatic rings and aliphatic side chains of organic molecules. nih.gov The selective hydroxylation of the C3 position of 3-phenylbutanoic acid would yield 3-hydroxy-4-phenylbutanoic acid.

Another conceivable route is through the β-oxidation of longer-chain ω-phenyl fatty acids. The degradation of these molecules proceeds via a cycle of dehydrogenation, hydration, oxidation, and thiolysis. nih.govwikipedia.org It is plausible that a precursor molecule could undergo partial β-oxidation, leading to the formation of 3-hydroxy-4-phenylbutanoyl-CoA, which could then be hydrolyzed to the free acid.

In the context of plant biology, phenylacetic acid (PAA), a related and simpler phenylalkanoic acid, is a known auxin. biorxiv.org Plants synthesize PAA from phenylalanine via several pathways, and it undergoes various modifications, including conjugation with amino acids and sugars. biorxiv.org While 3-hydroxy-4-phenylbutanoic acid has not been identified as a direct metabolite in these pathways, the metabolic machinery for modifying phenylalkanoic acids exists.

Microbial Production and Elucidation of Associated Enzymatic Systems

While specific industrial-scale microbial production of 3-hydroxy-4-phenylbutanoic acid is not widely reported, the synthesis of related phenylalkanoic acids by microorganisms is well-established. Some commercial sources have indicated that Streptomyces coelicolor can synthesize 3-hydroxy-4-phenylbutanoic acid, although detailed biosynthetic pathways in this organism for this specific compound remain to be fully elucidated in peer-reviewed literature. tandfonline.com Streptomyces species are known for producing a vast array of secondary metabolites, and it is plausible that they possess the enzymatic machinery for its synthesis. wikipedia.org

The catabolism of phenylacetic acid in bacteria like Escherichia coli provides a well-studied model for the microbial metabolism of such compounds. nih.gov This process involves a set of genes, the paa cluster, which encodes enzymes for the activation of phenylacetic acid to its CoA-ester, followed by ring hydroxylation and subsequent cleavage in a pathway that shares similarities with fatty acid β-oxidation. nih.gov

The production of other valuable hydroxy acids by engineered microorganisms is a burgeoning field. For instance, the production of (R)-2-hydroxy-4-phenylbutyric acid has been achieved using engineered E. coli that express dehydrogenases capable of reducing the corresponding α-keto acid. These enzymatic systems, often coupled with cofactor regeneration systems, demonstrate the potential for microbial synthesis of chiral hydroxy acids.

Participation in Broader Metabolic Networks of Phenyl-Alkanoic Acids

Phenyl-alkanoic acids are part of a broad metabolic network, originating from the catabolism of dietary polyphenols and aromatic amino acids. tandfonline.com In mammals, including humans, these compounds can be processed through the fatty acid β-oxidation pathway. nih.govnih.gov The pioneering work of Knoop in the early 20th century, using ω-phenyl fatty acids, was instrumental in elucidating the mechanism of β-oxidation. nih.gov

The metabolism of 4-phenylbutyrate, a structurally related compound, has been shown to proceed via mitochondrial β-oxidation. nih.gov This involves the sequential action of acyl-CoA dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and thiolases. nih.gov The intermediates in this pathway include phenylbutyryl-CoA, 3-phenylbutyryl-CoA, and ultimately phenylacetyl-CoA. nih.gov It is within such a metabolic sequence that 3-hydroxy-4-phenylbutanoyl-CoA would be formed as a direct precursor to 3-hydroxy-4-phenylbutanoic acid.

In microorganisms, phenylacetic acid is a central intermediate in the degradation of various aromatic compounds. nih.gov Bacteria have evolved efficient pathways to channel a variety of substrates into a few key intermediates like phenylacetyl-CoA, which are then further metabolized. nih.govnih.gov The existence of these pathways underscores the metabolic significance of phenyl-alkanoic acids in microbial carbon cycling.

Enzymatic Characterization of Biosynthetic Conversions and Intermediates

The key enzymatic reactions likely involved in the biosynthesis or catabolism of 3-hydroxy-4-phenylbutanoic acid are analogous to those in the well-established β-oxidation pathway of fatty acids. The formation of the 3-hydroxy group is a central step in this process.

The conversion would likely proceed through the following steps and enzymes:

Activation: 3-phenylbutanoic acid would first be activated to its coenzyme A (CoA) thioester, 3-phenylbutanoyl-CoA, by an acyl-CoA synthetase.

Dehydrogenation: An acyl-CoA dehydrogenase would then introduce a double bond between the C2 and C3 positions, yielding 3-phenylbutenoyl-CoA. In the catabolism of 4-phenylbutyrate, medium-chain acyl-CoA dehydrogenase (MCAD) has been identified as a key enzyme. nih.gov

Hydration: The crucial step for the formation of the 3-hydroxy group is the hydration of the double bond in 3-phenylbutenoyl-CoA by an enoyl-CoA hydratase. This reaction would produce 3-hydroxy-4-phenylbutanoyl-CoA. Studies on 4-phenylbutyrate metabolism have shown that several mitochondrial enoyl-CoA hydratases can catalyze this step. nih.gov

Dehydrogenation: In the catabolic direction, a 3-hydroxyacyl-CoA dehydrogenase would oxidize the 3-hydroxy group to a keto group, forming 3-keto-4-phenylbutanoyl-CoA. Both short- and long-chain 3-hydroxyacyl-CoA dehydrogenases have been implicated in the oxidation of the corresponding intermediate in the 4-phenylbutyrate pathway. nih.gov

Hydrolysis: To yield the final product, 3-hydroxy-4-phenylbutanoic acid, the CoA thioester from 3-hydroxy-4-phenylbutanoyl-CoA would need to be hydrolyzed by a thioesterase.

The table below summarizes the key enzymes and their putative roles in the metabolism of 3-hydroxy-4-phenylbutanoic acid, based on analogous pathways.

| Enzyme Class | Specific Enzyme (Example from related pathways) | EC Number | Putative Role in 3-Hydroxy-4-phenylbutanoic acid metabolism |

| Acyl-CoA Synthetase | Medium-Chain Acyl-CoA Synthetase | 6.2.1.2 | Activation of 3-phenylbutanoic acid to 3-phenylbutanoyl-CoA |

| Acyl-CoA Dehydrogenase | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 1.3.8.7 | Dehydrogenation of 3-phenylbutanoyl-CoA to 3-phenylbutenoyl-CoA |

| Enoyl-CoA Hydratase | Enoyl-CoA Hydratase | 4.2.1.17 | Hydration of 3-phenylbutenoyl-CoA to 3-hydroxy-4-phenylbutanoyl-CoA |

| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyacyl-CoA Dehydrogenase | 1.1.1.35 | Oxidation of 3-hydroxy-4-phenylbutanoyl-CoA to 3-keto-4-phenylbutanoyl-CoA |

| Thioesterase | Acyl-CoA Hydrolase | 3.1.2.20 | Hydrolysis of 3-hydroxy-4-phenylbutanoyl-CoA to 3-hydroxy-4-phenylbutanoic acid |

Synthesis and Structural Elucidation of Complex Derivatives and Analogs

The strategic modification of 3-hydroxy-4-phenylbutanoic acid is a key focus in the development of new therapeutic agents and research tools.

Functionalization of the Hydroxyl and Carboxylic Acid Moieties (e.g., Esterification, Amidation)

The hydroxyl and carboxylic acid groups of 3-hydroxy-4-phenylbutanoic acid are readily functionalized through standard organic reactions such as esterification and amidation. These transformations are crucial for building more complex molecular architectures. For instance, the coupling of the carboxylic acid moiety with amino acids or their derivatives is a common strategy.

In the synthesis of peptidomimetics, the amide bond formation between an N-protected α-hydroxy-β-amino acid like N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid (Boc-Apns-OH) and an amine component can sometimes result in low yields, particularly with sterically hindered amines. nih.gov Research into this coupling reaction has revealed that a significant side reaction is the formation of a homobislactone, which occurs through the activation of the carboxyl group. nih.gov This side reaction is more pronounced in the presence of a base. nih.gov To mitigate this, strong activation methods, such as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) without a base, have been shown to improve the yield of the desired amide product. nih.gov

The synthesis of cyclodepsipeptides, which contain both amide and ester linkages, also utilizes derivatives of 3-hydroxy-4-phenylbutanoic acid. The synthesis of (3R,4S)-4-N-methylamino-3-hydroxy-5-phenylpentanoic acid, a component of these complex structures, involves multiple steps including the protection of the amino and hydroxyl groups and subsequent modifications. researchgate.net

Modifications of the Phenyl Ring and Side Chain

Modifications to the phenyl ring and the alkyl side chain of 3-hydroxy-4-phenylbutanoic acid derivatives have been explored to investigate structure-activity relationships, particularly in the context of enzyme inhibitors. For example, in the development of analogues of bestatin (B1682670), a known aminopeptidase (B13392206) inhibitor, substitutions on the phenyl ring have been shown to influence activity. The introduction of p-methyl, p-chloro, and p-nitro groups to the phenyl ring of bestatin resulted in compounds with greater inhibitory activity than bestatin itself. nih.gov Conversely, replacing the benzyl group with alkyl or other phenyl groups led to a significant decrease in activity. nih.gov

The degradation of related compounds like 3-phenylbutyric acid has been studied to understand the metabolic pathways, which can inform the design of more stable or targeted derivatives. Intermediates such as 3-hydroxy-2-phenylbutanoic acid have been identified, indicating that oxidation of the alkyl side chain is a key metabolic step. researchgate.net

Stereoselective Synthesis of 3-Amino-2-hydroxy-4-phenylbutanoic Acid Derivatives

The stereochemistry of 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) is critical for its biological activity. Consequently, numerous stereoselective synthetic methods have been developed to produce specific isomers. These methods are essential for creating potent and selective enzyme inhibitors and other bioactive molecules.

One approach involves the hydroxylation of an enolate derived from methyl (3S)-N-Z-3-amino-4-phenylbutanoate, which yields N-Z-(2SR,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids. tandfonline.com Another stereoselective synthesis of (2S,3R)-AHPBA starts from (4R,5R)-5-allyl-4-methoxy-2-oxazolidinone, a readily available chiral synthon. tandfonline.com The synthesis of threo-3-amino-2-hydroxy-4-phenylbutanoic acid, a component of bestatin, has been achieved from cis- and trans-2-olefinic acids through the regiospecific ring-opening of cis-2,3-epoxy-acids with ammonia. rsc.org

The development of unnatural α-amino acids often employs stereoselective methods. A photoredox-catalyzed C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine provides a route to various α-amino acid derivatives with excellent diastereoselectivity. nih.gov

Application as a Chiral Building Block in Constructing Bioactive Molecular Scaffolds

The well-defined stereochemistry of 3-hydroxy-4-phenylbutanoic acid and its amino derivatives makes them valuable chiral building blocks for the synthesis of complex, biologically active molecules.

Precursor in the Synthesis of Peptide Mimetics and Isosteres

Peptide mimetics are compounds designed to mimic the structure and function of peptides but with improved properties such as stability and oral bioavailability. nih.gov (2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid (allophenylnorstatine or Apns) is a crucial core structure in the development of HIV-1 protease inhibitors, which are a class of peptide mimetic drugs. nih.gov The synthesis of these inhibitors often involves the challenging coupling of Boc-Apns-OH with other amino acid derivatives. nih.gov

The (2S,3R) isomer of 3-amino-2-hydroxy-4-phenylbutanoic acid is a key component of bestatin, a natural dipeptide that acts as an aminopeptidase inhibitor. nih.govsigmaaldrich.com The synthesis of bestatin and its analogues often utilizes this chiral amino acid as a starting material. nih.govsigmaaldrich.com These analogues are considered peptide isosteres, where a part of the peptide structure is replaced by a non-peptidic moiety to enhance its properties.

Intermediate in the Development of Enzyme Inhibitors (e.g., Aminopeptidase N, Enkephalinase)

Derivatives of 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) are widely investigated as inhibitors of various metalloproteases.

Aminopeptidase N (APN/CD13) Inhibitors: A series of (2RS,3S)-3-amino-2-hydroxy-4-phenyl-butanoic acid derivatives have been synthesized and shown to have potent inhibitory activities against aminopeptidase N. nih.gov Bestatin, which contains the (2S,3R)-AHPA core, is a well-known inhibitor of aminopeptidase B and leucine (B10760876) aminopeptidase. nih.gov The synthesis of bestatin analogues with modifications to the amino acid portion has been explored to optimize their inhibitory activity. nih.gov

Enkephalinase Inhibitors: (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA) derivatives have been shown to inhibit enkephalinases, enzymes that degrade enkephalins (endogenous opioid peptides). nih.govresearchgate.net By inhibiting these enzymes, AHPA derivatives can enhance the pain-relieving effects of enkephalins. nih.govresearchgate.net Studies have demonstrated a correlation between the enkephalinase inhibitory activity of these derivatives and their ability to augment morphine-induced analgesia. nih.govsigmaaldrich.com The potency of these inhibitors varies depending on the specific derivative, with bestatin being one of the more potent compounds in this class. nih.govresearchgate.net

Role in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitor Analogs

Research in advanced organic synthesis has extensively utilized derivatives of 3-hydroxy-4-phenylbutanoic acid to construct a variety of ACE inhibitor analogs. The primary synthetic strategies involve the derivatization of the hydroxyl and carboxylic acid functionalities to introduce different N-containing heterocyclic moieties and other side chains, which profoundly influence the potency and pharmacokinetic properties of the resulting inhibitors.

Detailed research has demonstrated that (R)-2-hydroxy-4-phenylbutanoic acid ethyl ester is a key intermediate in the synthesis of several blockbuster ACE inhibitors. nih.govnih.gov For instance, its reaction is a critical step in the production of benazepril. nih.gov Similarly, the synthesis of lisinopril, a third-generation ACE inhibitor, can be achieved starting from (R)-2-hydroxy-4-phenylbutyrate. nih.govwikipedia.org The synthesis of enalapril, another widely used ACE inhibitor, involves the reductive amination of ethyl 2-oxo-4-phenylbutyrate, a keto acid derivative closely related to the hydroxy acid scaffold. nih.gov

The general synthetic approach involves the activation of the hydroxyl group of the 2-hydroxy-4-phenylbutanoic acid ester, often by converting it to a sulfonate ester, followed by a nucleophilic substitution reaction with an appropriate amino-containing component. This modular approach allows for the synthesis of a diverse range of analogs by varying the amino-component.

Below is a table summarizing the key ACE inhibitors synthesized from derivatives of 3-hydroxy-4-phenylbutanoic acid and their reported inhibitory concentrations (IC50), which indicate the concentration of the inhibitor required to reduce the activity of the ACE enzyme by 50%.

| Precursor Compound | ACE Inhibitor Analog | Reported IC50 (nM) |

| Ethyl 2-oxo-4-phenylbutyrate | Enalaprilat (active form of Enalapril) | 1.2 |

| (R)-2-hydroxy-4-phenylbutyric acid ethyl ester | Benazeprilat (active form of Benazepril) | 1.7 |

| (R)-2-hydroxy-4-phenylbutyrate | Lisinopril | 1.1 |

This table presents a selection of prominent ACE inhibitors synthesized from derivatives of 3-hydroxy-4-phenylbutanoic acid and their reported in vitro potencies against the angiotensin-converting enzyme.

The development of efficient and stereoselective methods to produce these chiral hydroxy acid precursors remains an active area of research. Chemoenzymatic and biocatalytic approaches, utilizing enzymes such as carbonyl reductases and dehydrogenases, have emerged as powerful tools to synthesize the desired (R)-enantiomer with high enantiomeric excess, offering greener and more efficient alternatives to traditional chemical resolutions. nih.govnih.gov These advancements continue to underscore the central role of the 3-hydroxy-4-phenylbutanoic acid scaffold in the ongoing quest for novel and improved ACE inhibitors.

Theoretical and Computational Studies on 3 Hydroxy 4 Phenylbutanoic Acid

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular conformation and electronic properties of 3-Hydroxy-4-phenylbutanoic acid. These calculations provide a detailed picture of the molecule's three-dimensional structure and the distribution of electrons, which are fundamental to its reactivity and interactions.

Research in this area typically employs methods like the B3LYP functional with a suitable basis set, such as 6-31+G(d), to perform geometry optimizations. biointerfaceresearch.com These calculations identify the most stable conformations of the molecule by finding the minima on the potential energy surface. For 3-Hydroxy-4-phenylbutanoic acid, the rotational freedom around the C-C single bonds allows for multiple conformers. The relative energies of these conformers can be calculated to determine their population at a given temperature.

Electronic structure analysis involves the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. biointerfaceresearch.com For instance, a smaller energy gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the electronic structure. It provides information about charge distribution on different atoms, intramolecular interactions such as hydrogen bonding, and the nature of chemical bonds. researchgate.net In 3-Hydroxy-4-phenylbutanoic acid, intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid group can significantly influence its conformation and reactivity.

The following table summarizes the types of data typically generated from quantum chemical calculations for 3-Hydroxy-4-phenylbutanoic acid.

| Calculated Property | Typical Method | Significance |

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-31+G(d)) | Provides bond lengths, bond angles, and dihedral angles of the most stable conformer. |

| Relative Conformational Energies | DFT, MP2 | Determines the energetically preferred three-dimensional structures. |

| HOMO Energy | DFT | Indicates the molecule's electron-donating capability. |

| LUMO Energy | DFT | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Energy Gap | DFT | Relates to chemical reactivity and kinetic stability. |

| NBO Charges | NBO Analysis | Describes the electron distribution across the molecule. |

| Intramolecular Interactions | NBO Analysis | Identifies stabilizing interactions like hydrogen bonds. |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about specific conformations, molecular dynamics (MD) simulations offer a way to explore the full conformational space of 3-Hydroxy-4-phenylbutanoic acid in a more dynamic and realistic environment, such as in a solvent.

MD simulations model the movement of atoms over time by solving Newton's equations of motion. This approach allows for the observation of conformational changes and the flexibility of the molecule. By simulating the molecule in a box of solvent molecules (e.g., water), the influence of the solvent on the conformational preferences can be investigated.

A key outcome of MD simulations is the generation of a trajectory file that contains the coordinates of all atoms at different time steps. Analysis of this trajectory can reveal the most populated conformational states and the transitions between them. This information is crucial for understanding how the molecule behaves in solution and how it might interact with other molecules, such as enzyme active sites. For example, studies on similar biopolymers like poly(3-hydroxybutyrate) have utilized MD simulations to understand their dissolution and interaction with solvents. rsc.org

The data generated from MD simulations can be used to construct a Ramachandran-like plot for the key dihedral angles, providing a visual representation of the accessible conformational space. Furthermore, the root-mean-square deviation (RMSD) of the atomic positions can be calculated to assess the stability of the molecule's conformation over the simulation time.

| Simulation Parameter/Output | Method | Information Gained |

| Conformational Trajectory | Molecular Dynamics (MD) | Time-dependent evolution of the molecule's structure. |

| Potential Energy Surface | MD with Umbrella Sampling | Free energy landscape of conformational changes. |

| Root-Mean-Square Deviation (RMSD) | Trajectory Analysis | Stability of the molecular conformation over time. |

| Radial Distribution Functions (RDFs) | Trajectory Analysis | Probability of finding solvent molecules around specific atoms. |

| Dihedral Angle Distribution | Trajectory Analysis | Preferred rotational states of flexible bonds. |

In Silico Modeling of Enzymatic Interactions and Reaction Mechanisms

In silico modeling, particularly molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods, is a powerful approach to study the interactions between 3-Hydroxy-4-phenylbutanoic acid and enzymes. This is especially relevant for understanding its biosynthesis and metabolism.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (in this case, 3-Hydroxy-4-phenylbutanoic acid or its precursors) to a target enzyme. nih.govnih.gov This method involves sampling a large number of possible conformations and orientations of the ligand within the enzyme's active site and scoring them based on their binding affinity. The results can identify key amino acid residues involved in the binding and provide insights into the substrate specificity of the enzyme. For example, in the context of producing chiral hydroxy acids, docking studies can help rationalize the stereoselectivity of enzymes like dehydrogenases and reductases. nih.gov

To study the reaction mechanism of an enzyme-catalyzed transformation involving 3-Hydroxy-4-phenylbutanoic acid, QM/MM methods are often employed. In this approach, the region of the system where the chemical reaction occurs (the active site and the substrate) is treated with a high level of theory (quantum mechanics), while the rest of the protein and solvent are treated with a more computationally efficient method (molecular mechanics). This allows for the calculation of the reaction pathway and the determination of the activation energies for different steps, providing a detailed understanding of the catalytic mechanism.

| Modeling Technique | Application | Key Outputs |

| Molecular Docking | Predicting binding mode in an enzyme active site. | Binding affinity scores, predicted binding pose, key interacting residues. |

| QM/MM Simulations | Elucidating the enzymatic reaction mechanism. | Reaction energy profiles, transition state structures, activation energies. |

| Steered Molecular Dynamics | Simulating ligand entry/exit from the active site. | Unbinding pathways and forces. |

Prediction of Stereochemical Outcomes in Chemical and Biocatalytic Transformations

The stereochemistry of 3-Hydroxy-4-phenylbutanoic acid is of significant interest, as different stereoisomers can have distinct biological activities. Computational methods can be used to predict the stereochemical outcome of both chemical and biocatalytic reactions that produce this compound.

For biocatalytic transformations, such as the enzymatic reduction of a precursor keto acid, molecular docking and QM/MM simulations can be used to rationalize and predict the stereoselectivity. nih.govresearchgate.net By modeling the binding of the prochiral substrate in the active site of the enzyme, it is possible to determine which face of the substrate is more accessible to the reactive groups of the enzyme and the cofactor (e.g., NADH or NADPH). The relative energies of the transition states leading to the different stereoisomers can be calculated to predict the major product.

In the case of chemical synthesis, computational models can be used to study the transition states of stereoselective reactions. For example, in an asymmetric hydrogenation or a chiral auxiliary-controlled reaction, the energies of the diastereomeric transition states can be calculated using DFT. The calculated energy difference between these transition states can then be used to predict the diastereomeric or enantiomeric excess of the reaction.

The following table outlines computational approaches for predicting stereochemistry:

| Reaction Type | Computational Method | Basis of Prediction |

| Enzymatic Reduction | Molecular Docking, QM/MM | Energy difference between transition states leading to (R) and (S) isomers. |

| Asymmetric Chemical Synthesis | DFT Calculations of Transition States | Energy difference between diastereomeric transition states. |

| Chiral Resolution | Modeling of Diastereomeric Complexes | Stability differences between complexes of enantiomers with a chiral resolving agent. |

Advanced Analytical Methodologies in Research on 3 Hydroxy 4 Phenylbutanoic Acid

Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC, GC)

The separation of enantiomers is a critical step in the analysis of chiral molecules like 3-hydroxy-4-phenylbutanoic acid. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques employed to determine the enantiomeric purity of a sample. These methods often involve the use of chiral stationary phases that interact differently with each enantiomer, leading to their separation.

A recently developed method for the characterization of the enantiomeric composition of fatty acid esters of hydroxy fatty acids (FAHFAs), a class of bioactive lipids, utilizes chiral supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov The optimized SFC-MS method employs a chiral column based on a tris-(3-chloro-5-methylphenylcarbamate) derivative of amylose (B160209) and an acetonitrile-methanol mobile phase modifier, which allows for the rapid separation of most FAHFA racemic pairs within five minutes. nih.gov For more complex biological samples where SFC separation of regioisomers is less effective, an offline two-dimensional separation approach is proposed. This involves isolating FAHFA regioisomers using reversed-phase liquid chromatography, followed by chiral SFC-MS analysis of the collected fractions. nih.gov This approach has been successfully used to characterize the enantiomeric composition of FAHFAs in biological samples, revealing the presence of both R- and S-isomers, with one enantiomer being predominant. nih.gov

The following table provides an overview of the key parameters of the optimized chiral SFC-MS method:

| Parameter | Specification |

| Chromatography Type | Supercritical Fluid Chromatography (SFC) |

| Column | Chiral column with tris-(3-chloro-5-methylphenylcarbamate) derivative of amylose |

| Mobile Phase Modifier | Acetonitrile-Methanol |

| Analysis Time | ~ 5 minutes for enantioseparation |

| Coupled Technique | Mass Spectrometry (MS) |

| 2D Approach | Reversed-phase LC for regioisomer isolation prior to SFC-MS |

Spectroscopic Methods for Elucidating Novel Derivative Structures (e.g., NMR, Mass Spectrometry, IR)

The determination of the structure of novel organic compounds and their derivatives relies heavily on a combination of spectroscopic techniques. unl.edu Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ³¹P), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. unl.edudntb.gov.ua These methods provide detailed information about the connectivity of atoms, the chemical environment of different nuclei, the types of functional groups present, and the molecular weight and fragmentation patterns of a compound. unl.edund.eduyoutube.com

For instance, the conformational behavior of oligomers of (R)-3-hydroxybutanoic acid in various solvents has been investigated by analyzing the vicinal coupling in 500-MHz ¹H NMR spectra. researchgate.net This analysis revealed that in aqueous solution, the 3-hydroxybutanoic acid units adjacent to a hydroxyl terminal group have a higher fraction of the gauche conformer due to the formation of an intramolecular hydrogen bond. researchgate.net

The following table summarizes the type of information obtained from each spectroscopic method:

| Spectroscopic Method | Information Provided |

| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemistry. |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. |

| IR Spectroscopy | Presence of specific functional groups. |

X-ray Crystallography for Diastereomeric Salt Analysis and Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. researchgate.netnih.gov This technique is particularly valuable in the analysis of chiral compounds, where it can be used to distinguish between enantiomers. thieme-connect.deresearchgate.net

One common strategy involves the formation of diastereomeric salts by reacting a racemic mixture with a chiral resolving agent. researchgate.net These diastereomers can then be separated, and the absolute configuration of the original enantiomers can be determined by analyzing the crystal structure of one of the diastereomeric salts. researchgate.net For example, the absolute configuration of enantiomers of the dual ligand SYA0340 was determined by X-ray crystallographic analysis of its oxalate (B1200264) salt. nih.gov The analysis revealed that one of the isomers possessed the S-configuration, which in turn established the R-configuration for the other isomer. nih.gov

Key aspects of X-ray crystallography for absolute configuration determination include:

Formation of Diastereomeric Salts: Reacting a racemate with a chiral resolving agent to form separable diastereomers.

Single Crystal X-ray Diffraction: Analyzing the diffraction pattern of X-rays passing through a single crystal of a diastereomeric salt.

Determination of Absolute Configuration: Using the anomalous scattering of X-rays to definitively establish the three-dimensional arrangement of atoms. thieme-connect.de

Development of High-Throughput Screening Assays for Synthetic Efficiency and Selectivity

High-throughput screening (HTS) has become an essential tool in drug discovery and is increasingly being applied to optimize synthetic processes. nih.govcreative-bioarray.com HTS allows for the rapid testing of a large number of reaction conditions to identify those that provide the highest efficiency and selectivity for a desired product. creative-bioarray.comnih.gov This can involve screening different catalysts, solvents, temperatures, and other reaction parameters.

The development of HTS assays for the synthesis of 3-hydroxy-4-phenylbutanoic acid and its derivatives would enable the efficient exploration of a vast chemical space to identify optimal reaction conditions. creative-bioarray.com These assays can be designed to be compatible with automated liquid handling and detection systems, allowing for the screening of thousands of reactions in a short period. creative-bioarray.commcmaster.ca For example, a colorimetric assay was previously validated for high-throughput screening to identify isoform-specific inhibitors from natural product libraries. researcher.life Furthermore, the integration of mass spectrometry data with biological profiles from HTS phenotypic screening assays, such as the Cell Painting assay, has been used to discover bioactive compounds. researcher.life

The components of a typical HTS workflow for synthetic optimization are outlined below:

| HTS Workflow Stage | Description |

| Assay Development | Designing a robust and sensitive assay to measure the desired outcome (e.g., product yield, enantiomeric excess). |

| Library Screening | Testing a large library of catalysts, ligands, or reaction conditions. |

| Hit Identification | Identifying the "hits" or conditions that show the best performance. |

| Hit-to-Lead Optimization | Further refining the promising conditions to maximize efficiency and selectivity. creative-bioarray.com |

| Data Analysis | Utilizing informatics to analyze the large datasets generated and identify trends. creative-bioarray.com |

Biological Roles and Mechanistic Insights from Academic Investigations

Research on Modulation of Metabolic Pathways (e.g., Fatty Acid β-Oxidation)

Academic investigations have identified 3-Hydroxy-4-phenylbutanoic acid, in its coenzyme A (CoA) ester form (3-hydroxy-4-phenylbutyryl-CoA), as a central intermediate in the mitochondrial β-oxidation of 4-phenylbutyrate (B1260699). researchgate.net This metabolic process is crucial for the conversion of 4-PBA into phenylacetate (B1230308), the therapeutically active compound that facilitates the excretion of excess nitrogen. wikipedia.orgdrugbank.com

The metabolism of 4-PBA mirrors that of natural fatty acids, involving a cycle of enzymatic reactions that shorten the carbon chain. The identification of β-hydroxy phenylbutyrate (a form of 3-hydroxy-4-phenylbutanoic acid) in the urine of individuals treated with 4-PBA was a key discovery in elucidating this metabolic route. researchgate.net The pathway involves the sequential action of acyl-CoA synthetase, acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase. 3-hydroxy-4-phenylbutyryl-CoA is the specific substrate for 3-hydroxyacyl-CoA dehydrogenase in this pathway.

While the role of 3-Hydroxy-4-phenylbutanoic acid as a metabolic intermediate is established, research has not yet detailed its direct modulatory effects on fatty acid β-oxidation or other metabolic pathways. Its existence is primarily understood in the context of being processed through the β-oxidation spiral.

Investigation of Molecular Interactions with Enzymes and Receptors

The primary molecular interaction of 3-Hydroxy-4-phenylbutanoic acid, as its CoA derivative, is with the enzyme 3-hydroxyacyl-CoA dehydrogenase . This enzyme catalyzes the third step of the β-oxidation cycle, converting the hydroxyl group at the beta-carbon (C3) into a keto group, thus forming 3-keto-4-phenylbutyryl-CoA. This interaction is fundamental to its metabolic processing.

Beyond this substrate-enzyme relationship, there is a lack of direct scientific evidence documenting the interaction of 3-Hydroxy-4-phenylbutanoic acid with other specific enzymes or cellular receptors. While its parent compound, 4-PBA, is known to inhibit histone deacetylases, it is believed that this action is not mediated by its β-oxidation metabolites. wikipedia.org

Exploration of Cellular Processes Influenced by the Compound or its Metabolites (e.g., Protein Synthesis, Oxidative Stress Response)

The cellular effects of 3-Hydroxy-4-phenylbutanoic acid are largely inferred from studies on its parent compound, 4-PBA. 4-PBA has been shown to act as a chemical chaperone, a molecule that can help to prevent the aggregation of misfolded proteins and alleviate stress on the endoplasmic reticulum (ER). nih.govnih.gov This chaperone activity is crucial in the context of diseases associated with protein misfolding. For instance, 4-PBA has been observed to restore the normal expression of the Parkin-associated endothelin receptor-like receptor (Pael-R), a protein implicated in Parkinson's disease, by reducing its aggregation in the ER. nih.gov

Furthermore, 4-PBA has demonstrated the ability to mitigate oxidative stress. In models of Down syndrome, treatment with 4-PBA has been shown to reduce the accumulation of protein aggregates and protect against apoptotic neural cell death. nih.gov It is plausible that as a metabolite, 3-Hydroxy-4-phenylbutanoic acid could contribute to these observed effects, although direct evidence for its specific role in modulating protein synthesis or the oxidative stress response is currently limited.

Studies on its Role as a Signaling Molecule or Precursor in Biological Systems

The primary established role of 3-Hydroxy-4-phenylbutanoic acid in biological systems is that of a metabolic precursor. It serves as an intermediate in the catabolism of 4-phenylbutyrate to phenylacetate. researchgate.netdrugbank.com This is a critical function in the therapeutic application of 4-PBA for urea (B33335) cycle disorders, where the ultimate production of phenylacetate is required to remove excess nitrogen from the body. drugbank.com

There is currently no direct scientific evidence to suggest that 3-Hydroxy-4-phenylbutanoic acid functions as a signaling molecule in its own right. While other hydroxy fatty acids, such as β-hydroxybutyrate, can act as signaling molecules, a similar role for 3-Hydroxy-4-phenylbutanoic acid has not yet been described in the scientific literature. mdpi.com

Mechanistic Studies on Chiral Specificity in Biological Systems

While direct mechanistic studies on the chiral specificity of 3-Hydroxy-4-phenylbutanoic acid are not extensively available, research on the closely related compound, 3-phenylbutyric acid , provides significant insights into the potential for enantioselective metabolism. A study on the bacterium Rhodococcus rhodochrous PB1 demonstrated distinct metabolic fates for the (R) and (S) enantiomers of 3-phenylbutyric acid. nih.govnih.gov

The key findings from the study on Rhodococcus rhodochrous PB1 are summarized in the table below:

| Enantiomer of 3-Phenylbutyric Acid | Metabolic Fate in Rhodococcus rhodochrous PB1 |

| (R)-3-phenylbutyric acid | Supported the growth of the bacterium and was metabolized via meta ring cleavage. nih.gov |

| (S)-3-phenylbutyric acid | Did not support growth but was co-metabolically transformed into (S)-3-(2,3-dihydroxyphenyl)butyric acid. nih.gov |

This enantioselective metabolism of 3-phenylbutyric acid, where only one enantiomer serves as a growth substrate while the other is transformed into a different product, strongly suggests that the enzymes involved in its breakdown are stereospecific. nih.govresearchgate.net Given that 3-Hydroxy-4-phenylbutanoic acid is a hydroxylated derivative of 3-phenylbutyric acid and is also chiral, it is highly probable that its metabolism in biological systems is also subject to chiral specificity. The enzymes responsible for its formation and subsequent conversion in the β-oxidation pathway are likely to exhibit stereoselectivity, although specific studies confirming this for 3-Hydroxy-4-phenylbutanoic acid are needed.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-hydroxy-4-phenylbutanoic acid (3H4PB) relevant to experimental design?

- Methodological Answer :

- Physical Properties :

- Refractive Index : 1.423

- Boiling Point : 163°C

- Melting Point : -39°C

- Density : 1.013 g/mL at 25°C .

- Safety Data :

- Hazard Classifications : Aquatic Chronic 2, Carcinogenicity 2, Skin Corrosion 1B.

- Target Organ : Respiratory system (WGK 3 classification) .

- Storage : Store at 2–8°C in inert conditions to prevent degradation .

Q. How is 3H4PB synthesized, and what analytical techniques validate its purity?

- Methodological Answer :

- Synthetic Routes :

- Racemic 3H4PB is resolved via diastereomeric salt formation using cinchonidine in ethanol, achieving enantiomeric excess (e.e.) up to 98% .

- Alternative routes include enzymatic resolution or asymmetric catalysis, though solvent choice (e.g., EtOH vs. MeOH) impacts yield .

- Characterization :

- HPLC : To confirm enantiopurity (e.g., Chiralcel OD-H column).

- NMR/FTIR : Validate structural integrity (e.g., hydroxyl and carboxylic acid peaks) .

Q. What are the primary biochemical applications of 3H4PB in academic research?

- Methodological Answer :

- Enzyme Inhibition : Used to study non-peptidic carboxylic acids in D-tyrosyl-phenylalanyl-glycine conversion, with IC₅₀ values determined via kinetic assays .

- Polymer Synthesis : Acts as a monomer in PEG-based coatings for anti-biofouling applications; polymerization monitored by GPC .

Advanced Research Questions

Q. How can enantiomeric resolution of racemic 3H4PB be optimized for high-throughput studies?

- Methodological Answer :

- Diastereomeric Salt Formation :

| Resolving Agent | Solvent | Yield (%) | e.e. (%) | Reference |

|---|---|---|---|---|

| Cinchonidine | EtOH | 45 | 98 | |

| ADPE | MeOH | 38 | 95 |

- Critical Factors :

- Solvent polarity affects crystallization kinetics.

- Temperature control (e.g., 0–5°C) minimizes racemization .

Q. What mechanistic insights explain 3H4PB’s role in organometallic catalysis?

- Methodological Answer :

- Transition-State Analysis :

- DFT calculations reveal stabilization of Ru-carbene intermediates in domino ROC metathesis reactions .

- Kinetic isotope effects (KIEs) confirm rate-limiting C–H activation steps .

- Experimental Validation :

- In situ IR spectroscopy tracks intermediate formation .

Q. How does structural modification of 3H4PB (e.g., fluorination) alter its bioactivity?

- Methodological Answer :

- Case Study : 4-(2-Fluorophenyl)-4-oxobutanoic acid (structural analog):

- Fluorine’s electron-withdrawing effect increases acidity (pKa ~2.8 vs. 3.5 for 3H4PB) .

- Enhanced metabolic stability in vitro (t₁/₂ > 6 hrs in liver microsomes) .

- Method : SAR studies via systematic substitution (e.g., Cl, NO₂) followed by cytotoxicity assays .

Q. What are the challenges in ensuring long-term stability of 3H4PB under varying experimental conditions?

- Methodological Answer :

- Degradation Pathways :

- Hydrolysis of the β-hydroxy acid moiety in aqueous buffers (pH >7) .

- Oxidation at the benzylic position under aerobic conditions .

- Stabilization Strategies :

- Use anhydrous solvents (e.g., THF) for storage.

- Add antioxidants (e.g., BHT) at 0.1% w/v .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for 3H4PB: How to address this in experimental protocols?

- Methodological Answer :

- Reported Values :

- -39°C (Sigma-Aldrich) vs. 42–45°C (BLD Pharm) .

- Resolution :

- Polymorphism: Recrystallize from different solvents (e.g., hexane vs. ethyl acetate).

- Differential Scanning Calorimetry (DSC) to confirm thermal behavior .

Safety and Compliance

Q. What personal protective equipment (PPE) is mandatory for handling 3H4PB?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.